molecular formula C23H23N5O4 B2874233 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539850-64-1

2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2874233
CAS No.: 539850-64-1
M. Wt: 433.468
InChI Key: UCUSSTJHLAAKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C25H27N5O4 and molecular weight 461.513 g/mol (CAS: 540489-20-1), is a triazoloquinazolinone derivative featuring a pyridin-4-yl group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 9 .

Properties

IUPAC Name

2-pyridin-4-yl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-30-17-11-14(12-18(31-2)21(17)32-3)20-19-15(5-4-6-16(19)29)25-23-26-22(27-28(20)23)13-7-9-24-10-8-13/h7-12,20H,4-6H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUSSTJHLAAKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using reagents like pyridine-4-boronic acid and a palladium catalyst.

    Attachment of the Trimethoxyphenyl Group: The final step involves the attachment of the trimethoxyphenyl group through a substitution reaction, using reagents like 3,4,5-trimethoxybenzyl chloride and a base such as potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Scientific Research Applications

2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. In the context of anticancer activity, it targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related triazoloquinazolinone derivatives:

Compound CAS/ID Molecular Formula Substituents Key Properties Reference
2-(Pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one 540489-20-1 C25H27N5O4 - 2-Pyridin-4-yl
- 9-3,4,5-Trimethoxyphenyl
Molecular weight: 461.513 g/mol; No direct activity data, but trimethoxy groups suggest enhanced lipophilicity and potential CNS activity .
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) - C16H15N5O - 9-4-Hydroxyphenyl Yield: 69.5%; Melting point: 230–231°C; Lower molecular weight (313.33 g/mol) and polar hydroxyl group may improve aqueous solubility .
(S)-2-(2-Chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (JK1) 155817522 (CID) C21H16ClN5O2 - 2-2-Chlorophenyl
- 9-4-Hydroxyphenyl
RXFP4 agonist (EC50: 0.5 nM); Stereospecific activity (S-configuration); Higher ClogP (3.57) indicates moderate lipophilicity .
9-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (BB23170) 540479-57-0 C24H24N4O3 - 2-4-Methoxyphenyl
- 9-3-Hydroxyphenyl
- 6,6-Dimethyl
Molecular weight: 416.47 g/mol; Methoxy and hydroxyl groups balance solubility and membrane permeability .
9-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one 5225-4968 C27H30N4O5 - 2-3,5-Dimethoxyphenyl
- 9-3,4-Dimethoxyphenyl
- 6,6-Dimethyl
High methoxy content (5 methoxy groups) increases ClogP; Used in screening libraries for kinase inhibition studies .
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 7287-0403 C21H27N5O - 9-4-Diethylaminophenyl
- 6,6-Dimethyl
logP: 3.57; Diethylamino group enhances basicity and potential blood-brain barrier penetration .

Key Observations:

Substituent Effects on Activity :

  • The 3,4,5-trimethoxyphenyl group in the target compound is associated with higher lipophilicity compared to hydroxyl-substituted analogs like 13a or JK1 . This may enhance membrane permeability but reduce aqueous solubility.
  • Chlorophenyl (e.g., JK1) and methoxyphenyl (e.g., BB23170) substituents exhibit distinct electronic effects, influencing receptor binding. JK1's chlorine atom likely induces steric and electronic effects critical for RXFP4 agonism .

Stereochemical Considerations: The S-configuration in JK1 is essential for RXFP4 activity, highlighting the importance of stereochemistry in triazoloquinazolinones . No stereochemical data are available for the target compound.

Synthetic Yields and Physicochemical Properties: Analogs with hydroxyl groups (e.g., 13a, BB23170) generally exhibit lower yields (58–69%) compared to methoxy-rich derivatives, possibly due to challenges in protecting/deprotecting polar groups during synthesis . logP Values: The diethylamino-substituted compound (logP 3.57) and JK1 (ClogP 3.57) suggest that lipophilicity can be finely tuned via substituent choice .

Biological Activity

The compound 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (CAS Number: 539850-64-1) is a triazoloquinazolinone derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4}, with a molecular weight of 433.5 g/mol. Its structure features a triazole ring fused with a quinazolinone moiety and substituents that may enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The exact synthetic route can vary but generally includes:

  • Formation of the triazole ring.
  • Introduction of the pyridine and trimethoxyphenyl substituents.
  • Final purification steps to obtain the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various triazoloquinazolinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation across multiple cell lines:

Cell Line IC50 (μM) Effect
HeLa1.1High potency
L12102.8Moderate potency
CEM2.3Moderate potency

These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

The proposed mechanism involves the inhibition of tubulin assembly, which is crucial for mitosis. This action disrupts the microtubule dynamics necessary for cell division, leading to apoptosis in cancer cells . The compound's ability to bind to tubulin has been confirmed through binding assays.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have exhibited antimicrobial activities against various pathogens. For instance:

  • A related compound demonstrated significant activity against Gram-positive bacteria .
  • The presence of the trimethoxyphenyl group is believed to enhance membrane permeability and interaction with microbial targets.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical trials:

  • Study on Anticancer Effects : A study involving a derivative with structural similarities reported an IC50 value of 0.75 μM against K562 leukemia cells, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation : Another study evaluated a series of compounds based on the triazoloquinazolinone scaffold for their antimicrobial properties and found that modifications in substituents significantly influenced their activity profiles .

ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for assessing the drug-like properties of new compounds:

  • Preliminary analyses suggest favorable absorption characteristics.
  • Metabolic stability tests indicate moderate metabolism in liver microsomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.